molecular formula C13H13NO3 B1400038 Methyl 3-(3-formyl-1H-indol-1-yl)propanoate CAS No. 1227954-70-2

Methyl 3-(3-formyl-1H-indol-1-yl)propanoate

Cat. No.: B1400038
CAS No.: 1227954-70-2
M. Wt: 231.25 g/mol
InChI Key: LOILJMOUXOONPO-UHFFFAOYSA-N
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Description

Methyl 3-(3-formyl-1H-indol-1-yl)propanoate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapy

Methyl 3-(3-formyl-1H-indol-1-yl)propanoate has been explored in cancer therapy research. A study developed a nanosize drug candidate using a compound structurally similar to this compound for treating cancer. This compound, synthesized through a condensation reaction, demonstrated cytotoxic effects against cancer cell lines in vitro. Molecular docking analysis and DNA binding assays helped clarify the drug's interaction mechanisms, providing insights into its potential as an anticancer agent (Budama-Kilinc et al., 2020).

Corrosion Inhibition

Research on this compound derivatives revealed their effectiveness as corrosion inhibitors. In a study, derivatives were synthesized and tested for their ability to prevent corrosion of C38 steel in hydrochloric acid solutions. The compounds displayed significant inhibition efficiency, highlighting their potential in corrosion prevention applications (Missoum et al., 2013).

Synthesis of Novel Compounds

Researchers have utilized this compound in the synthesis of various novel compounds. These synthetic approaches include Friedel-Crafts alkylation reactions and the creation of bipyrazolic derivatives, expanding the range of compounds that can be developed for potential applications in different fields, including pharmaceuticals (Bachu & Akiyama, 2010).

Potential in Drug Synthesis

Studies have also explored the use of this compound in drug synthesis. This includes the development of various indole derivatives and their evaluation in pharmaceutical contexts. Such research contributes to the discovery of new therapeutic agents and expands the understanding of the compound's versatility in drug development (Gadegoni & Manda, 2013).

Biochemical Analysis

Biochemical Properties

Methyl 3-(3-formyl-1H-indol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic agents . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical environments.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, can modulate the activity of key signaling molecules, leading to altered cellular responses . For example, they may inhibit or activate specific kinases, transcription factors, or other regulatory proteins, thereby impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. Additionally, this compound may interact with DNA or RNA, influencing gene expression and protein synthesis . These interactions are often mediated by the compound’s indole ring, which can form stable complexes with nucleic acids and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo chemical transformations that affect their activity and potency . These temporal changes can impact the compound’s efficacy in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks. Studies have reported threshold effects, where the compound’s activity significantly changes at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These metabolic processes can influence the compound’s bioavailability, distribution, and overall pharmacokinetic profile. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can affect the compound’s therapeutic potential and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding the compound’s mode of action and its effects on cellular processes.

Properties

IUPAC Name

methyl 3-(3-formylindol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-17-13(16)6-7-14-8-10(9-15)11-4-2-3-5-12(11)14/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOILJMOUXOONPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.